molecular formula C14H10ClN3O B2510759 (E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime CAS No. 461684-36-6

(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime

Cat. No. B2510759
CAS RN: 461684-36-6
M. Wt: 271.7
InChI Key: RBXNFLUPKHOAPN-CXUHLZMHSA-N
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Description

Imidazo[1,5-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It is one of the important fused bicyclic 5–6 heterocycles .


Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridine has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Anti-Cancer Potential

(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime: has shown promising anti-proliferative activity against cancer cells. Researchers have synthesized novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives based on this compound. These derivatives effectively inhibit human microtubule affinity regulating kinase (MARK4), a protein crucial for cell-cycle progression and microtubule dynamics . Further studies revealed that these compounds bind to and inhibit MARK4, making them potential candidates for anti-cancer drug development.

Optoelectronic Devices

Imidazo[1,5-a]pyridine derivatives, including our compound of interest, have found applications in optoelectronic devices. Their luminescent properties make them suitable for use in light-emitting diodes (LEDs), organic solar cells, and other electronic components .

Covalent Inhibitors

Researchers have explored imidazo[1,2-a]pyridine as a core scaffold for developing covalent inhibitors. For instance, it has been utilized in the design of novel KRAS G12C inhibitors, which hold promise in cancer therapy . Covalent inhibitors are gaining attention for their potential to target specific proteins more effectively.

Agrochemicals and Pharmaceuticals

Imidazo[1,5-a]pyridine is a structural component in various agrochemicals and pharmaceuticals. Its synthesis has been a subject of intense research, with numerous transformations available to conveniently access this heterocyclic ring system .

properties

IUPAC Name

(NE)-N-[[3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-11-6-2-1-5-10(11)14-17-12(9-16-19)13-7-3-4-8-18(13)14/h1-9,19H/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXNFLUPKHOAPN-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NC(=C3N2C=CC=C3)/C=N/O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2-chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde oxime

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